molecular formula C8H16N2O B15246260 1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol

1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol

Cat. No.: B15246260
M. Wt: 156.23 g/mol
InChI Key: ISUBUKLFMVGRFW-UHFFFAOYSA-N
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Description

1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring. The presence of a hydroxyl group at the 6th position and a methyl group at the 1st position further distinguishes this compound. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-3,5-diaminopyrazole with a suitable diketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of glacial acetic acid as a solvent and heating the reaction mixture to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl and a methyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol

InChI

InChI=1S/C8H16N2O/c1-7-2-4-9-6-8(11)3-5-10(7)9/h7-8,11H,2-6H2,1H3

InChI Key

ISUBUKLFMVGRFW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2N1CCC(C2)O

Origin of Product

United States

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